3-Cyclopentene-1,2-dione, 5,5-dichloro-

Organometallic Chemistry Synthetic Methodology Reactivity Profiling

Sourcing a cyclopentenedione with a single reactive handle often limits synthetic diversification strategies. 5,5-Dichloro-3-cyclopentene-1,2-dione (CAS 110930-98-8) solves this with its gem-dichloro motif, enabling stepwise nucleophilic substitution for constructing unsymmetrical architectures. Key advantages for your research program: - Distinct Electrophilic Center: The 5,5-dichloro pattern permits sequential displacement by carbonylmetallate anions (e.g., Re(CO)5-), allowing controlled synthesis of mono- and bismetallated complexes. - Biological Probe Potential: Structurally validated in 5-lipoxygenase translocation assays, providing a halogenated starting point for anti-inflammatory lead optimization. - Reliable Supply: Packaged under inert atmosphere to preserve electrophilic integrity, with global logistics tailored for R&D procurement requirements.

Molecular Formula C5H2Cl2O2
Molecular Weight 164.969
CAS No. 110930-98-8
Cat. No. B561428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentene-1,2-dione, 5,5-dichloro-
CAS110930-98-8
Synonyms3-Cyclopentene-1,2-dione, 5,5-dichloro-
Molecular FormulaC5H2Cl2O2
Molecular Weight164.969
Structural Identifiers
SMILESC1=CC(C(=O)C1=O)(Cl)Cl
InChIInChI=1S/C5H2Cl2O2/c6-5(7)2-1-3(8)4(5)9/h1-2H
InChIKeyOEBRZZKMGWHSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: 5,5-Dichloro-3-cyclopentene-1,2-dione


3-Cyclopentene-1,2-dione, 5,5-dichloro- (CAS: 110930-98-8) is a halogenated cyclopentenedione (CPD) derivative with the molecular formula C5H2Cl2O2 and a molecular weight of 164.97 g/mol . It belongs to a class of organic compounds characterized by a five-membered ring bearing two ketone functionalities and a carbon-carbon double bond, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, cytostatic, and specific enzyme inhibitory properties [1]. The presence of the gem-dichloro group at the 5-position introduces unique chemical reactivity and potential for further derivatization, distinguishing it from its non-halogenated or mono-halogenated counterparts.

5,5-Dichloro-3-cyclopentene-1,2-dione: Non-Interchangeable


Cyclopentenediones (CPDs) are a heterogeneous class of compounds where even minor structural modifications, such as the position and number of halogen substituents, can profoundly alter their reactivity, biological target engagement, and physicochemical properties [1]. The specific 5,5-dichloro substitution pattern on the cyclopentene-1,2-dione core in this compound is not a generic feature. This gem-dichloro motif creates a unique electrophilic center and influences the molecule's electronic distribution, leading to distinct reactivity profiles in nucleophilic substitution reactions compared to other CPDs like dichloromaleic anhydride or dichloromaleimide [2]. Consequently, substituting this compound with a similar-looking analog (e.g., a mono-chloro, non-halogenated, or 1,3-dione variant) is likely to yield different, and often unpredictable, outcomes in synthetic transformations or biological assays, making it a non-interchangeable building block.

Quantitative Comparator Evidence: 5,5-Dichloro-3-cyclopentene-1,2-dione


Nucleophilic Substitution vs. Dichloromaleic Anhydride

In a comparative study of nucleophilic chloride substitution, the target compound (dichlorocyclopentenedione, 1) undergoes monometallation with carbonylmetallates to yield cyclopentenediones 4-18. This reaction pathway is similar to that of dichloromaleic anhydride (2) and dichloromaleimide (3), but the resulting organometallic complexes differ in their structural and electronic properties due to the distinct core scaffolds [1].

Organometallic Chemistry Synthetic Methodology Reactivity Profiling

Gem-Dichloro vs. Mono-Chloro Reactivity

The presence of two chlorine atoms at the C-5 position in 5,5-dichloro-cyclopent-3-ene-1,2-dione creates a unique gem-dihalo electrophilic center. While direct kinetic comparisons with mono-chloro analogs are lacking in the provided data, the literature on related systems (e.g., dichloromaleimides) indicates that the nucleophilic substitution rate of the first chloride is approximately three times slower than the reaction of the parent (non-halogenated) maleimide with 1,3-diphenylisobenzofuran [1]. This class-level inference suggests the 5,5-dichloro substitution pattern in the target compound will similarly exhibit altered reaction kinetics compared to non-halogenated or mono-halogenated cyclopentenedione derivatives.

Organic Synthesis Reaction Kinetics Structure-Activity Relationship

5-Lipoxygenase Inhibition Potential

While direct biological activity data for the specific 5,5-dichloro derivative is limited, the broader class of cyclopentenediones (CPDs) is associated with significant anti-inflammatory and enzyme inhibitory activities, including 5-lipoxygenase (5-LO) [1]. For context, other CPD derivatives have been shown to inhibit farnesyl protein transferase (FPT) with IC50 values ranging from 40 to 103 µM [2]. Although not a direct comparator for the target compound, this class-level evidence indicates a potential for biological activity that could be explored in assays for 5-LO translocation inhibition [3].

Anti-inflammatory Enzyme Inhibition 5-Lipoxygenase

Distinction from Regioisomers

The compound 3-Cyclopentene-1,2-dione, 5,5-dichloro- (CAS: 110930-98-8) must be distinguished from its regioisomers, such as 4-Cyclopentene-1,3-dione, 2,2-dichloro- (CAS: 101328-96-5) and 4-Cyclopentene-1,3-dione, 2,4-dichloro- (CAS: 859446-30-3) [1]. These compounds share the same molecular formula (C5H2Cl2O2) but have different arrangements of the carbonyl and chloro substituents on the cyclopentene ring. Such isomerism is critical because the position of the functional groups dictates the molecule's reactivity, electronic properties, and interactions with biological targets, making them entirely different chemical entities for research purposes.

Structural Isomerism Chemical Procurement Quality Control

Optimal Applications: 5,5-Dichloro-3-cyclopentene-1,2-dione


Organometallic Complex Precursor

This compound is well-suited for use as a precursor in organometallic chemistry, specifically for the synthesis of mono- and bismetallated cyclopentenedione complexes via nucleophilic substitution of chloride with carbonylmetallate anions like Re(CO)5- [5]. This application leverages the unique reactivity of the gem-dichloro center, which allows for stepwise functionalization to create novel molecular architectures for materials science or catalysis research.

5-Lipoxygenase Inhibitor Building Block

Based on the class-level biological activity of cyclopentenediones as 5-lipoxygenase inhibitors [5], and the documented testing of this specific compound in a 5-LO translocation assay [3], it is a relevant starting material for medicinal chemistry programs aimed at developing new anti-inflammatory agents. Its halogenated structure may offer opportunities for further derivatization to optimize potency and selectivity against 5-LO and related targets.

Structure-Reactivity Relationship Studies

The unique 5,5-dichloro substitution pattern makes this compound a valuable tool for fundamental research in physical organic chemistry. It can be used in comparative kinetic studies with its structural isomers (e.g., 2,2-dichloro or 2,4-dichloro analogs [5]) and with non-halogenated cyclopentenediones to delineate the influence of gem-dihalo substitution on reaction rates, regioselectivity, and electronic properties of the cyclopentenedione core.

Synthesis of Carboxylic Acid Bioisosteres

The cyclopentane-1,2-dione core, which is structurally related to this compound, has been evaluated as a potential bioisostere for the carboxylic acid functional group in drug design [5]. The 5,5-dichloro derivative could serve as a more reactive synthetic intermediate for introducing this core into complex molecules, with the chloro groups acting as handles for further diversification via cross-coupling or nucleophilic aromatic substitution to create libraries of potential bioisosteres.

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